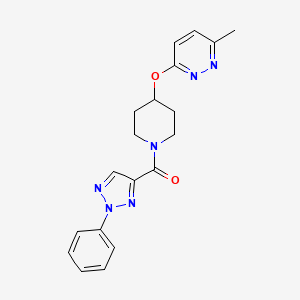

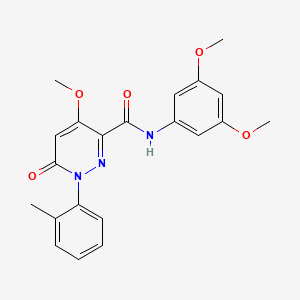

![molecular formula C10H9FN2OS B2943530 N-(4-fluorobenzo[d]thiazol-2-yl)propionamide CAS No. 907974-12-3](/img/structure/B2943530.png)

N-(4-fluorobenzo[d]thiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorobenzo[d]thiazol-2-yl)propionamide” is a chemical compound that has potential applications in the field of science and industry. It is a derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, analgesic, and anti-pyretic activities .

Synthesis Analysis

The synthesis of “N-(4-fluorobenzo[d]thiazol-2-yl)propionamide” involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen . In a similar synthesis process, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzo[d]thiazol-2-yl)propionamide” was analyzed based on IR, 1H, 13C, UV, and mass spectral data . Chemical shifts are given in relative ppm and were referenced to tetramethylsilane (TMS) as an internal standard .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis. Recent synthetic developments have led to benzothiazole-based compounds with better inhibition potency compared to standard reference drugs .

Green Chemistry Synthesis

The synthesis of benzothiazole compounds is of great interest due to their significant biological activities. Advances in green chemistry approaches have enabled the synthesis of these compounds through more environmentally friendly methods, such as condensation reactions using less hazardous reagents .

Anti-Cancer Properties

Benzothiazoles are known for their anti-cancer properties. They can act as enzyme inhibitors, potentially leading to the development of new therapeutic agents for cancer treatment. The specific compound N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide may be involved in the synthesis of such inhibitors .

Neuroprotective Effects

Research has indicated that benzothiazole derivatives may exhibit neuroprotective effects. This makes them candidates for the treatment of neurodegenerative diseases, such as Parkinson’s disease, by protecting neuronal cells from damage .

Anti-Inflammatory and Analgesic Effects

Benzothiazole derivatives have been explored for their anti-inflammatory and analgesic effects. They may work by modulating inflammatory pathways, offering potential for the development of new pain relief medications .

Antimicrobial and Antiviral Activity

These compounds have also been investigated for their antimicrobial and antiviral activities. They could serve as the basis for new drugs to combat bacterial and viral infections, including those resistant to current treatments .

properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRADOMRJLCTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC2=C(C=CC=C2S1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2943450.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2943453.png)

![Methyl 3-(acetylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2943456.png)

![4-(4-Bromophenyl)-2-[(3-hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2943459.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-3-methylpyrazine](/img/structure/B2943464.png)

![3-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2943465.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-1-yl)acetate](/img/structure/B2943467.png)